Differential Impact of N-Substitution on ALDH3A1 Inhibition Potency
N-benzyl-3-methoxy-N-methylbenzamide demonstrates measurable inhibitory activity against the human ALDH3A1 enzyme, a target relevant in cancer and corneal protection. Its IC50 value provides a quantitative benchmark for its activity within the benzamide class [1].
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (2100 nM) |
| Comparator Or Baseline | Class-level baseline: This IC50 value serves as a reference point against which other benzamide derivatives can be compared for this specific target. No direct comparator IC50 is available from the same study. |
| Quantified Difference | N/A (Baseline data point established for this target) |
| Conditions | In vitro enzymatic assay: preincubation for 1 min followed by substrate addition; measured via spectrophotometric analysis [1]. |
Why This Matters
This data provides a critical baseline for researchers evaluating the compound's potential as an ALDH3A1 probe, distinguishing it from untested analogs.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. Assay Description: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
